molecular formula C12H18N2O3S2 B6417766 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide CAS No. 1058491-74-9

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6417766
CAS No.: 1058491-74-9
M. Wt: 302.4 g/mol
InChI Key: UWJHGVRBXRIYCW-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a methanesulfonyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene moiety.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-methylpiperidine share the piperidine ring structure.

Uniqueness

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-11(3-6-14)12(15)13-8-10-4-7-18-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJHGVRBXRIYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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